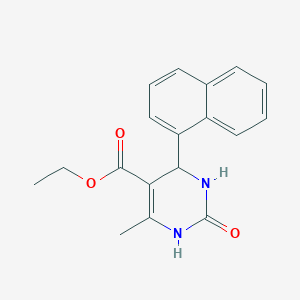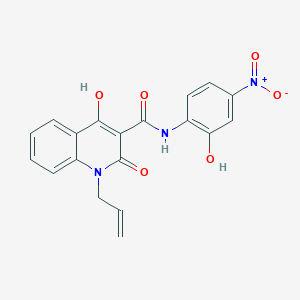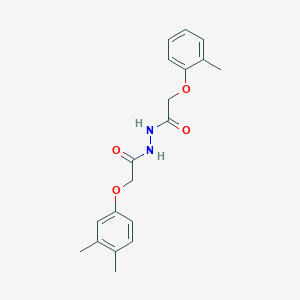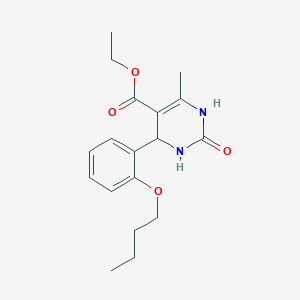![molecular formula C24H21Cl2N3OS B11692039 (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11692039.png)
(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethylphenyl group, and a thiazolidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring through the reaction of a suitable amine with a carbonyl compound. This is followed by the introduction of the dichlorophenyl and dimethylphenyl groups through various substitution reactions. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazolidinones with different functional groups.
Aplicaciones Científicas De Investigación
(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one lies in its specific structural features, such as the combination of dichlorophenyl and dimethylphenyl groups with the thiazolidinone ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H21Cl2N3OS |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21Cl2N3OS/c1-13-8-14(2)10-18(9-13)29-15(3)11-17(16(29)4)12-21-23(30)28-24(31-21)27-20-7-5-6-19(25)22(20)26/h5-12H,1-4H3,(H,27,28,30)/b21-12- |
Clave InChI |
VZBDZRSOKCCNIY-MTJSOVHGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide](/img/structure/B11691958.png)
![Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate](/img/structure/B11691965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11691975.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691977.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11691982.png)
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11691986.png)





![Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11692032.png)
